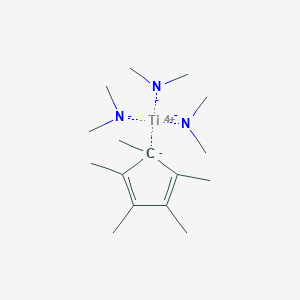
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is an organometallic compound with the chemical formula C₁₆H₃₃N₃Ti. It is known for its red crystalline appearance and is sensitive to moisture . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The compound is often produced in high and ultra-high purity forms to meet the standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of dimethylamino groups .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield titanium oxides, while substitution reactions produce various titanium complexes with different ligands .
Scientific Research Applications
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) exerts its effects involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its catalytic activity and other applications .
Comparison with Similar Compounds
Similar Compounds
- Pentamethylcyclopentadienyl zirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Bis(pentamethylcyclopentadienyl)dimethylzirconium
- Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is unique due to its specific combination of pentamethylcyclopentadienyl and dimethylamino ligands, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C16H33N3Ti |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
dimethylazanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q4*-1;+4 |
InChI Key |
UQNKMJMGCFUGNG-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















